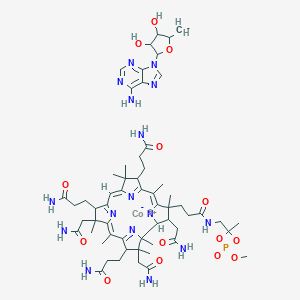
Adenosylcobinamide methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosylcobinamide methyl phosphate is a coenzyme that is involved in various biochemical reactions in the body. It is a derivative of vitamin B12 and is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism.
Wirkmechanismus
Adenosylcobinamide methyl phosphate acts as a coenzyme in various biochemical reactions. It works by transferring methyl groups from one molecule to another, which is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism. Adenosylcobinamide methyl phosphate is also involved in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health.
Biochemical and Physiological Effects:
Adenosylcobinamide methyl phosphate has various biochemical and physiological effects on the body. It is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism. It also plays a role in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health. Adenosylcobinamide methyl phosphate deficiency can lead to various health problems, including anemia, neurological disorders, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Adenosylcobinamide methyl phosphate has several advantages and limitations for lab experiments. Its use as a coenzyme in various biochemical reactions makes it an essential component in many experiments. However, the synthesis method is complex, and specialized equipment and expertise are required. Adenosylcobinamide methyl phosphate is also sensitive to light and heat, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for adenosylcobinamide methyl phosphate research. One area of interest is its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to further understand the biochemical and physiological effects of adenosylcobinamide methyl phosphate on the body and its role in various biochemical reactions.
In conclusion, adenosylcobinamide methyl phosphate is an essential coenzyme involved in various biochemical reactions in the body. Its synthesis method is complex, and specialized equipment and expertise are required. Adenosylcobinamide methyl phosphate has been extensively studied in scientific research and has potential therapeutic applications in various diseases. Further research is needed to fully understand its biochemical and physiological effects on the body and its role in various biochemical reactions.
Synthesemethoden
Adenosylcobinamide methyl phosphate is synthesized from adenosylcobalamin, which is a naturally occurring form of vitamin B12. The synthesis involves the conversion of adenosylcobalamin to adenosylcobinamide, followed by the addition of a methyl group to form adenosylcobinamide methyl phosphate. The synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Adenosylcobinamide methyl phosphate has been extensively studied in scientific research. It is used as a coenzyme in various biochemical reactions, including methionine synthesis, fatty acid metabolism, and DNA synthesis. It is also involved in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health. Adenosylcobinamide methyl phosphate has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
147736-07-0 |
|---|---|
Produktname |
Adenosylcobinamide methyl phosphate |
Molekularformel |
C59H85CoN16O14P+ |
Molekulargewicht |
1332.3 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[(2-methoxy-4-methyl-2-oxo-1,3,2λ5-dioxaphosphetan-4-yl)methylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide |
InChI |
InChI=1S/C49H74N11O11P.C10H12N5O3.Co/c1-24-39-27(12-15-33(51)62)44(3,4)31(58-39)20-30-26(11-14-32(50)61)46(6,21-36(54)65)42(57-30)25(2)40-28(13-16-34(52)63)47(7,22-37(55)66)49(9,60-40)43-29(19-35(53)64)45(5,41(24)59-43)18-17-38(67)56-23-48(8)70-72(68,69-10)71-48;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20,26-29,43H,11-19,21-23H2,1-10H3,(H14,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1 |
InChI-Schlüssel |
CGSLOOBHAHVNGB-UHFFFAOYSA-M |
Isomerische SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Kanonische SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Synonyme |
adenosylcobinamide methyl phosphate AdoCbi-P AdoCbi-PMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




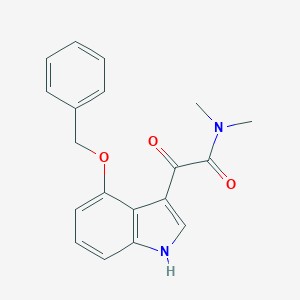

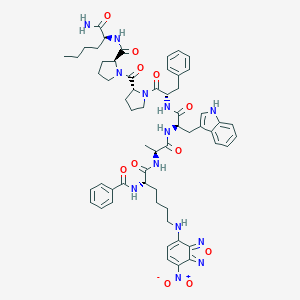

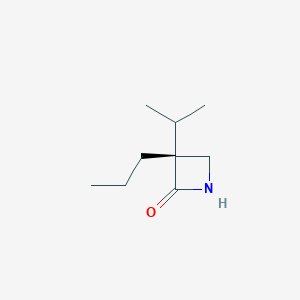
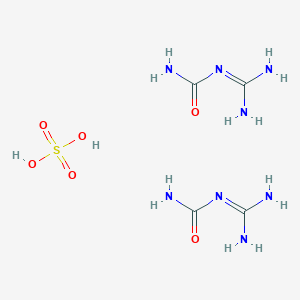





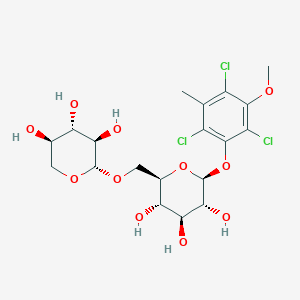
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)